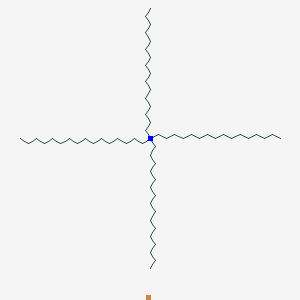![molecular formula C14H11ClINO2 B137453 2-[(2-Chloro-6-iodophenyl)amino]benzeneacetic acid CAS No. 127792-24-9](/img/structure/B137453.png)
2-[(2-Chloro-6-iodophenyl)amino]benzeneacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chloro-6-iodophenyl)amino]benzeneacetic acid is an organic compound with the molecular formula C14H11ClINO2 and a molecular weight of 387.6 g/mol. This compound is characterized by the presence of chloro and iodo substituents on the aniline ring, which are attached to a phenylacetic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 2-[(2-Chloro-6-iodophenyl)amino]benzeneacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloroaniline and iodobenzene.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 2-chloroaniline with iodobenzene.
Acylation: The coupled product is then subjected to acylation using chloroacetic acid in the presence of a suitable catalyst to form the final product.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
2-[(2-Chloro-6-iodophenyl)amino]benzeneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the iodo group to a hydrogen atom.
Substitution: The chloro and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[(2-Chloro-6-iodophenyl)amino]benzeneacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-[(2-Chloro-6-iodophenyl)amino]benzeneacetic acid involves its interaction with specific molecular targets. The chloro and iodo substituents on the aniline ring enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
2-[(2-Chloro-6-iodophenyl)amino]benzeneacetic acid can be compared with other similar compounds such as:
2-[2-(2-Chloroanilino)phenyl]acetic acid: Lacks the iodo substituent, which may result in different reactivity and biological activity.
2-[2-(2-Iodoanilino)phenyl]acetic acid: Lacks the chloro substituent, affecting its chemical properties and applications.
2-[2-(2-Bromo-6-iodoanilino)phenyl]acetic acid:
The unique combination of chloro and iodo substituents in this compound contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
127792-24-9 |
|---|---|
Molekularformel |
C14H11ClINO2 |
Molekulargewicht |
387.6 g/mol |
IUPAC-Name |
2-[2-(2-chloro-6-iodoanilino)phenyl]acetic acid |
InChI |
InChI=1S/C14H11ClINO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19) |
InChI-Schlüssel |
UNFZQVFWFZNVCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2I)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


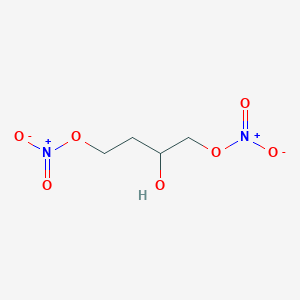
![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)


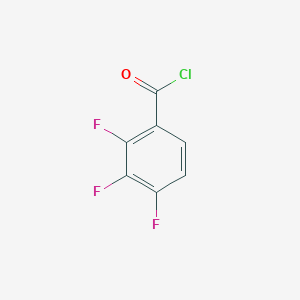


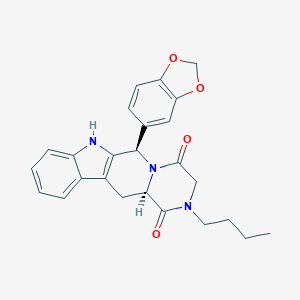
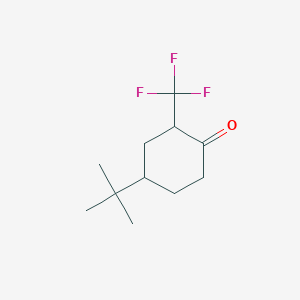


![3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene](/img/structure/B137392.png)

